molecular formula C16H28BN3O2 B13882256 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

Cat. No.: B13882256
M. Wt: 305.2 g/mol
InChI Key: WUWPIUKRVXGUBV-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a dioxaborolane group. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H28BN3O2

Molecular Weight

305.2 g/mol

IUPAC Name

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

InChI

InChI=1S/C16H28BN3O2/c1-6-19-9-7-14(8-10-19)20-12-13(11-18-20)17-21-15(2,3)16(4,5)22-17/h11-12,14H,6-10H2,1-5H3

InChI Key

WUWPIUKRVXGUBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CC

Origin of Product

United States

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